molecular formula C11H11NO2 B13899334 Methyl 3-(cyanomethyl)-5-methylbenzoate CAS No. 120511-80-0

Methyl 3-(cyanomethyl)-5-methylbenzoate

Katalognummer: B13899334
CAS-Nummer: 120511-80-0
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: BTDNTIVTGOHHKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(cyanomethyl)-5-methylbenzoate is an organic compound with the molecular formula C11H11NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a cyanomethyl group is attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 3-(cyanomethyl)-5-methylbenzoate can be synthesized through several methods. One common approach involves the reaction of 3-(cyanomethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Another method involves the direct alkylation of methyl 3-(bromomethyl)-5-methylbenzoate with sodium cyanide in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, making the process more cost-effective and scalable.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(cyanomethyl)-5-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The cyanomethyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, leading to the formation of amides or other esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-5-methylbenzoic acid.

    Reduction: 3-(Aminomethyl)-5-methylbenzoate.

    Substitution: Various amides or esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(cyanomethyl)-5-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of methyl 3-(cyanomethyl)-5-methylbenzoate largely depends on its chemical reactivity. For instance, in biological systems, the ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The nitrile group can also undergo metabolic transformations, leading to the formation of amines or carboxylic acids. These transformations can affect various molecular targets and pathways, including enzyme inhibition or activation.

Vergleich Mit ähnlichen Verbindungen

Methyl 3-(cyanomethyl)-5-methylbenzoate can be compared with other similar compounds such as:

    Methyl 3-(cyanomethyl)benzoate: Lacks the methyl group on the benzene ring, which can influence its reactivity and applications.

    Methyl 5-methylbenzoate: Lacks the cyanomethyl group, making it less versatile in terms of chemical transformations.

    3-(Cyanomethyl)-5-methylbenzoic acid: The carboxylic acid form, which has different solubility and reactivity properties compared to the ester.

The presence of both the cyanomethyl and ester groups in this compound makes it a unique and valuable compound for various chemical and industrial applications.

Eigenschaften

CAS-Nummer

120511-80-0

Molekularformel

C11H11NO2

Molekulargewicht

189.21 g/mol

IUPAC-Name

methyl 3-(cyanomethyl)-5-methylbenzoate

InChI

InChI=1S/C11H11NO2/c1-8-5-9(3-4-12)7-10(6-8)11(13)14-2/h5-7H,3H2,1-2H3

InChI-Schlüssel

BTDNTIVTGOHHKQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)C(=O)OC)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.